4-Chloroisatin
Overview
Description
4-Chloroisatin, also known as 4-Chloro-1H-indole-2,3-dione, is an isatic acid derivative . It has a molecular formula of C8H4ClNO2 and an average mass of 181.576 Da . It is known to perform a plant growth-regulating activity .
Synthesis Analysis
Trisindolines, which include isatin derivatives like 4-Chloroisatin, have been synthesized by reacting isatins with indoles . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . In another study, Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux .Molecular Structure Analysis
The molecular structure of 4-Chloroisatin consists of an isatin core bearing two indole moieties . It has a molecular weight of 181.58 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloroisatin are not detailed in the search results, isatin derivatives like 4-Chloroisatin have been used in the synthesis of trisindolines and Schiff bases .Physical And Chemical Properties Analysis
4-Chloroisatin is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.3±0.3 cm3, and a molar volume of 119.5±3.0 cm3 . It has a melting point of 258°C .Scientific Research Applications
Antimicrobial Activity
4-Chloroisatin derivatives have been shown to possess significant antimicrobial properties. A study by Pandeya, Raja, and Nath (2006) synthesized chloroisatin-3-semicarbazones and hydrazones, which displayed notable antibacterial and antifungal activities, although they did not exhibit antitubercular activity (Pandeya, Raja, & Nath, 2006).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of 4-Chloroisatin derivatives is ongoing. For example, microwave irradiation was used to accelerate the synthesis of certain derivatives from 4-Chloroisatin, as described by Ashry, Ramadan, Hamid, and Hagar (2004). This technique facilitated the creation of compounds like 1,2,4-triazino[5,6-b]indole-3-thiols (Ashry, Ramadan, Hamid, & Hagar, 2004).
Biological Activities of Metal Complexes
The formation of metal complexes with 4-Chloroisatin derivatives has been explored. Rao, Reddy, and Mahendra (2013) synthesized and characterized copper, cobalt, nickel, and zinc complexes of 5-chloroisatin Schiff base, finding these complexes displayed enhanced antibacterial and antifungal activities compared to the ligand alone (Rao, Reddy, & Mahendra, 2013).
Chemotherapeutic Applications
4-Chloroisatin-based compounds have been examined for their potential in cancer therapy. Maycotte et al. (2012) discussed the role of chloroquine, a 4-aminoquinoline derivative, in sensitizing breast cancer cells to chemotherapy, independent of autophagy inhibition (Maycotte et al., 2012).
Mutagenic Properties
Brown, Nguyen, Taghizadeh, Wishnok, and Tannenbaum (1992) investigated the mutagenic decomposition products of nitrosated 4-chloroindoles, including 4-chloroisatin. Their research contributes to the understanding of the mutagenic and potentially carcinogenic properties of these compounds (Brown, Nguyen, Taghizadeh, Wishnok, & Tannenbaum, 1992).
Antibacterial Activity of Derivatives
Several studies have focused on the antibacterial properties of novel 4-Chloroisatin derivatives. Tribak, Amin, Skalli, Senhaji, Rodi, and Iraqui (2017) synthesized new derivatives demonstrating good antimicrobial efficacy (Tribak et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFISNDMZKGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212852 | |
Record name | Indole-2,3-dione, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisatin | |
CAS RN |
6344-05-4 | |
Record name | 4-Chloroisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6344-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-2,3-dione, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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